![molecular formula C22H18N2O3S B2588542 N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide CAS No. 883960-22-3](/img/structure/B2588542.png)
N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a thiophene ring, a common motif in many pharmaceuticals , and a quinoline moiety, which is a heterocyclic compound that has been found in many synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic thiophene and quinoline rings, the amide linkage, and the methoxyphenyl group . These features could influence the compound’s physical properties and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar amide group could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A series of compounds, including quinazolinone and 4-thiazolidinone derivatives, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have been shown to exhibit significant activity against a range of pathogenic microorganisms, indicating their potential as antimicrobial agents (Desai et al., 2011). Similarly, fluoroquinolone-based 4-thiazolidinones have been developed from a lead molecule and tested for their antimicrobial efficacy, demonstrating notable antibacterial and antifungal properties (Patel & Patel, 2010).
Therapeutic Applications
Research into the cytotoxic activities of carboxamide derivatives has revealed their potential in cancer therapy. Compounds derived from benzofuro[2,3-b]quinoline and other heterocyclic structures have been synthesized and their growth inhibition properties measured across a series of cancer cell lines, offering insights into their therapeutic potential (Bu, Deady, & Denny, 2000). Additionally, novel compounds with anti-inflammatory and analgesic properties have been created from natural sources like visnaginone and khellinone, showing significant COX-1/COX-2 inhibition and potential as pain management therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Materials Science Applications
In the realm of materials science, novel thiophene derivatives have been synthesized and utilized as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating their ability to significantly reduce the level of photodegradation of PVC films. This application is crucial for extending the life and improving the durability of PVC-based materials (Balakit et al., 2015).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide may also interact with various biological targets.
Mode of Action
Molecular docking studies have been performed on similar compounds, which provide insights into their interactions with their targets . These interactions could lead to changes in the function of the target proteins, thereby influencing cellular processes.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-16-10-5-3-8-14(16)20(25)19(15-9-4-6-11-17(15)27-2)21(24)23-22(26)18-12-7-13-28-18/h3-13H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBRTSONBJCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

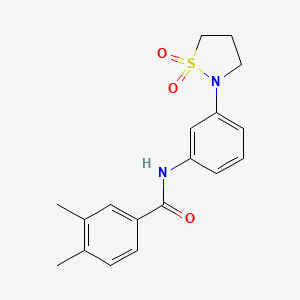
![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)
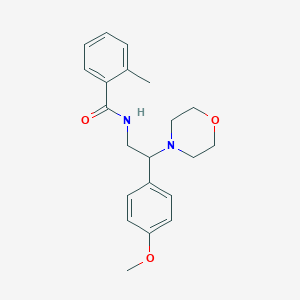
![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)
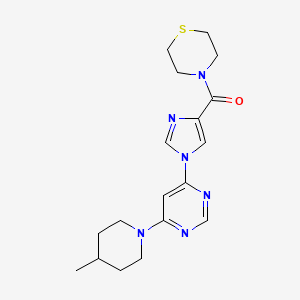
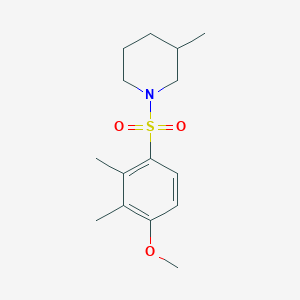



![7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2588472.png)
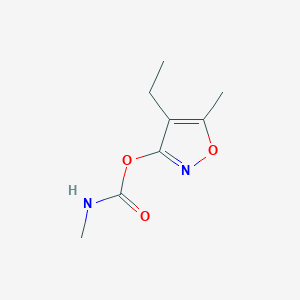
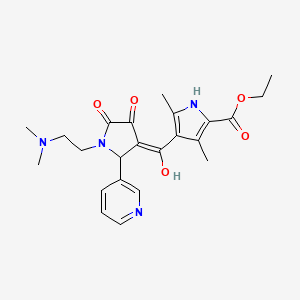
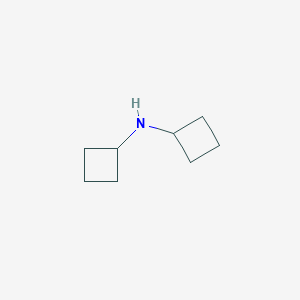
![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)